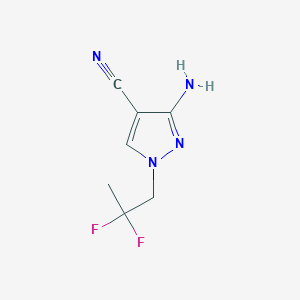

3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N4/c1-7(8,9)4-13-3-5(2-10)6(11)12-13/h3H,4H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNXOIGNTMSCBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C(=N1)N)C#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide (MnO2) in water, yielding the desired pyrazole derivative in high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green solvents is also emphasized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form corresponding amines.

Substitution: The difluoropropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The difluoropropyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbonitrile Compounds

Pyrazole carbonitriles are a versatile class of compounds with diverse substituents that dictate their biological and chemical behavior. Below is a detailed comparison of 3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Research Findings

Substituent Effects on Bioactivity: The 2,2-difluoropropyl group in the target compound imparts greater metabolic stability compared to aryl-substituted analogs like fipronil, as alkyl fluorinated groups resist oxidative degradation . In contrast, aryl substituents (e.g., in fipronil) enhance binding to insect GABA receptors due to π-π stacking interactions, making them potent insecticides. The target compound’s alkyl chain may limit this activity but improve solubility in non-polar matrices .

The carbonitrile group in all compared compounds contributes to electrophilic reactivity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .

Synthetic Accessibility: The synthesis of this compound involves nucleophilic substitution at the pyrazole’s N1 position, whereas aryl-substituted analogs (e.g., fipronil) require palladium-catalyzed cross-coupling, increasing cost and complexity .

Biological Activity

3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile is a pyrazole derivative characterized by its unique molecular structure, which includes an amino group at the 3-position, a difluoropropyl group at the 1-position, and a carbonitrile group at the 4-position. Its molecular formula is and it has garnered attention for its potential biological activities.

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor. It has been investigated for its ability to interact with various biological targets, potentially leading to therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition: The compound demonstrates inhibitory effects on specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and inflammation.

- Cell Signaling Modulation: It may modulate cell signaling pathways that are critical in disease progression.

Research Findings

Recent studies have highlighted several aspects of its biological activity:

-

Anticancer Properties:

- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells through the activation of caspase pathways.

-

Anti-inflammatory Effects:

- The compound has been noted for its anti-inflammatory properties, potentially reducing the production of pro-inflammatory cytokines in vitro.

-

Neuroprotective Activity:

- Preliminary studies suggest that it may offer neuroprotective effects by inhibiting neuroinflammation and oxidative stress in neuronal cells.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed:

- Concentration: Tested at concentrations ranging from 10 µM to 100 µM.

- Findings: Significant reduction in cell viability was observed at concentrations above 50 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation:

- Method: The compound was administered prior to LPS exposure.

- Results: A marked decrease in TNF-alpha and IL-6 levels was recorded, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 3-Amino-4-pyrazolecarbonitrile | Lacks difluoropropyl group | Moderate enzyme inhibition | Used as a reference |

| 5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-pyrazole | Different substituents | Potential anticancer activity | Similar mechanism but different efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.